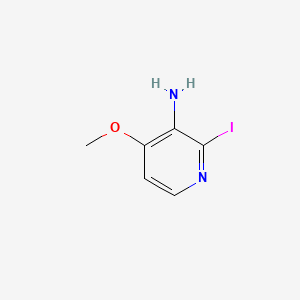![molecular formula C13H8ClN3O2 B12470241 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nitro group and a chlorophenylamino group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile typically involves the nitration of 4-[(4-Chlorophenyl)amino]benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. For example, halogenation can introduce additional halogen atoms onto the aromatic ring using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Halogenation using bromine or chlorine with a Lewis acid catalyst such as aluminum chloride.
Major Products:
Reduction: 4-[(4-Chlorophenyl)amino]-3-aminobenzonitrile.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Materials Science: The compound’s aromatic structure and functional groups make it suitable for use in the design of advanced materials, such as organic semiconductors and polymers.
Biological Research: Researchers may explore the biological activity of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile and its derivatives to identify potential bioactive compounds with applications in drug discovery.
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is not well-documented in the literature. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The presence of the nitro and chlorophenylamino groups may influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
4-[(4-Chlorophenyl)amino]benzonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Nitrobenzonitrile:
4-Chloro-3-nitrobenzonitrile: Lacks the amino group, which may influence its chemical properties and reactivity.
Uniqueness: 4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile is unique due to the presence of both the nitro and chlorophenylamino groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H8ClN3O2 |
|---|---|
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
4-(4-chloroanilino)-3-nitrobenzonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-13(12)17(18)19/h1-7,16H |
InChI-Schlüssel |
DDHNISXFVMCFBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12470172.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470176.png)
![N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12470178.png)
![ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B12470183.png)
![3-(1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12470185.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470186.png)
![(3R)-3-(3,3-dimethylbutylamino)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12470193.png)

![N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid](/img/structure/B12470203.png)
![N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12470205.png)

![N-(2,6-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470211.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12470217.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12470223.png)
